N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide

Lipophilicity Physicochemical profiling ADME prediction

This GPR35-inactive pyrrolyl benzamide scaffold delivers a unique 2-chloro-6-fluoro substitution pattern providing dual orthogonal synthetic handles—Suzuki coupling at the chloro position and nucleophilic aromatic substitution at the fluoro position—unavailable in mono-substituted analogs. With drug-like properties (XLogP3=2.7, TPSA=38.05 Ų) compliant with Lipinski's Rule of Five, it is an ideal fragment for CNS-penetrant probes and antitubercular InhA programs. Multi-supplier competition ensures cost-effective scaling from milligram to gram quantities at 95% purity. Eliminate in-house GPR35 counter-screening and compress hit-to-lead timelines.

Molecular Formula C14H14ClFN2O
Molecular Weight 280.73
CAS No. 1226429-05-5
Cat. No. B2935817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide
CAS1226429-05-5
Molecular FormulaC14H14ClFN2O
Molecular Weight280.73
Structural Identifiers
SMILESC1=CN(C=C1)CCCNC(=O)C2=C(C=CC=C2Cl)F
InChIInChI=1S/C14H14ClFN2O/c15-11-5-3-6-12(16)13(11)14(19)17-7-4-10-18-8-1-2-9-18/h1-3,5-6,8-9H,4,7,10H2,(H,17,19)
InChIKeyRCAJVLBDBMJSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide (CAS 1226429-05-5): Physicochemical and Structural Baseline for Procurement Decisions


N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide is a synthetic small-molecule benzamide derivative (C14H14ClFN2O, MW 280.72 g/mol) characterized by a 2-chloro-6-fluorobenzamide core linked via a propyl spacer to a 1H-pyrrol-1-yl moiety [1]. The compound bears a single hydrogen bond donor, two hydrogen bond acceptors, and a computed XLogP3-AA of 2.7, placing it within favorable drug-like physicochemical space [1]. It is commercially available through multiple vendors as a research-grade building block, with catalog pricing from approximately 19 USD for 1–10 mg quantities at 90–95% purity .

Why N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide Cannot Be Replaced by Generic Analogs Without Quantitative Trade-Off Validation


The target compound occupies a structurally precise intersection of three critical pharmacophoric elements: the ortho-chloro/ortho-fluoro substitution pattern on the benzamide ring, the flexible propyl linker, and the terminal N-pyrrole ring. Each element independently modulates key ligand properties such as lipophilicity (XLogP3-AA = 2.7) [1], hydrogen-bonding capacity, and topological polar surface area (TPSA = 38.05 Ų) [2]. Substituting any single moiety—for example, replacing the 2-chloro-6-fluoro pattern with 2-methyl (MW 242.32, TPSA variation) or 2-trifluoromethyl (MW 296.29, logP shift)—reconfigures the entire physicochemical profile and invalidates any structure-activity relationship (SAR) established for the parent scaffold. The compound’s computed property profile matches Lipinski's Rule of Five parameters (MW < 500, HBD = 1, HBA = 2, logP ≤ 5) [1], making it a compliant fragment for lead development programs, whereas even closely related analogs may drift into different property space. The following quantitative evidence demonstrates precisely where generic substitution fails.

Product-Specific Quantitative Evidence Guide for N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide: Comparator-Based Selection Data


Computed Lipophilicity (XLogP3-AA) vs. 2-Methyl and 2-Trifluoromethyl Analogs Establishes Distinct Partitioning Behavior

The target compound's computed XLogP3-AA of 2.7 [1] positions it between the more hydrophilic 2-methylbenzamide analog (N-(3-(1H-pyrrol-1-yl)propyl)-2-methylbenzamide; C15H18N2O, MW 242.32, predicted XLogP ~2.0–2.3) and the more lipophilic 2-trifluoromethylbenzamide analog (N-(3-(1H-pyrrol-1-yl)propyl)-2-(trifluoromethyl)benzamide; C15H15F3N2O, MW 296.29, predicted XLogP ~3.0–3.3). A difference of +0.4 to +0.7 logP units versus the methyl analog translates to an approximately 2.5- to 5-fold increase in octanol-water partition coefficient, impacting membrane permeability and non-specific protein binding predictions.

Lipophilicity Physicochemical profiling ADME prediction

Topological Polar Surface Area (TPSA) of 38.05 Ų Enables Superior Membrane Permeability Prediction vs. Higher-TPSA Pyrrolyl Benzamide Congeners

The target compound exhibits a computed TPSA of 38.05 Ų [1], well below the commonly cited threshold of 60 Ų for blood-brain barrier penetration and 140 Ų for oral absorption. By comparison, pyrrolyl benzamide derivatives bearing additional H-bond donors (e.g., 4-amino-substituted analogs with TPSA > 55 Ų) or carboxyl-containing congeners (TPSA > 75 Ų) significantly exceed these permeability thresholds. The 2-chloro-6-fluoro substitution pattern uniquely preserves low TPSA while providing metabolic stability through halogen blocking.

Membrane permeability BBB penetration Oral bioavailability

Commercial Availability: Multi-Supplier Sourcing with 20-Day Lead Time Provides Procurement Advantage Over Single-Source Analogs

The target compound is listed as available from multiple suppliers including Advanced ChemBlocks, AvaChem Scientific, BLD Pharm, and FluoroChem through the Mcule aggregated marketplace, with guaranteed purity ranging from 90% to 98% and delivery times of approximately 20 working days . In contrast, closely related analogs such as N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide (CAS not found with stock) and N-(3-(1H-pyrrol-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1226434-69-0, limited vendor coverage) are typically available only from single sources or require custom synthesis with extended lead times.

Chemical procurement Supply chain Lead time

Structural Class Evidence: Pyrrolyl Benzamide Derivatives Demonstrate Validated Inhibitory Activity Against Enoyl-ACP Reductase (InhA) With Defined SAR Established in the Joshi 2018 Series

While no direct bioactivity data exist for the target compound itself, the pyrrolyl benzamide scaffold to which it belongs has been systematically evaluated for InhA inhibition. In the Joshi et al. 2018 study published in Bioorganic Chemistry, a series of pyrrolyl benzamide derivatives were screened against M. tuberculosis H37Rv and InhA enzyme, with lead compound 3q demonstrating H-bonding interactions with Tyr158, Thr196, and NAD+ cofactor in the InhA active site [1]. Five compounds from the series exhibited activity against InhA, and representative analogs showed no cytotoxicity against human A549 lung cancer and MV cell lines at tested concentrations [1]. The target compound's unique 2-chloro-6-fluoro substitution pattern is not represented in any member of the Joshi series, meaning it offers unexplored chemical space within this validated pharmacophore.

Antitubercular Enoyl-ACP reductase InhA inhibition Mycobacterium tuberculosis

Negative Selectivity Filter: Confirmed Inactivity at GPR35 Distinguishes Target Compound from Off-Target-Prone Benzamide Derivatives Used in GPCR Screening

The target compound was tested in a GPR35 antagonism assay within the European Chemical Biology Database (ECBD) and was confirmed as inactive at this receptor [1]. This finding is notable because several benzamide derivatives, including certain 2-chloro-substituted N-arylbenzamides, have been reported to exhibit off-target activity at GPR35 and related GPCRs [2]. The target compound's inactivity at GPR35 provides a selectivity advantage when selecting benzamide building blocks for target-based screening where GPR35-mediated background signals must be avoided.

GPR35 Off-target profiling GPCR counter-screening Selectivity

Best Research and Industrial Application Scenarios for N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide Based on Verified Differentiation


Fragment-Based Lead Discovery in Antitubercular Drug Development Targeting InhA

The target compound is suitable as a fragment or early lead scaffold in antitubercular programs targeting the enoyl-ACP reductase (InhA) enzyme of Mycobacterium tuberculosis. The pyrrolyl benzamide class has validated InhA inhibitory activity as demonstrated by Joshi et al. 2018 [3], and the target compound's 2-chloro-6-fluorobenzamide core occupies chemical space not yet explored within this pharmacophore. Its favorable computed properties (XLogP3-AA = 2.7 [1], TPSA = 38.05 Ų [2]) predict adequate solubility and permeability for intracellular target engagement against mycobacterial InhA, while the confirmed GPR35 inactivity [2] reduces the risk of false-positive hits in cell-based M. tuberculosis growth assays that employ GPCR-expressing reporter systems.

CNS-Penetrant Probe Development Leveraging Low TPSA and Moderate Lipophilicity

With a TPSA of 38.05 Ų—well below the 60 Ų CNS permeability threshold—and a calculated XLogP3-AA of 2.7 [1], this compound is a structurally attractive starting point for CNS-penetrant chemical probes [2]. Unlike higher-TPSA pyrrolyl benzamide analogs that fail to achieve adequate brain exposure, the target compound's physicochemical profile aligns with CNS drug-likeness parameters. The chlorine and fluorine substituents additionally provide metabolic stability at vulnerable benzamide positions, supporting the design of PET tracer candidates or neuroinflammation-targeted agents.

Diversity-Oriented Synthesis (DOS) and Library Enumeration Using a Multi-Supplier Chemical Building Block

The target compound's commercial availability from at least five suppliers through the Mcule marketplace makes it a reliable building block for diversity-oriented synthesis and parallel library production. The 2-chloro-6-fluoro substitution pattern provides two orthogonal synthetic handles (Suzuki coupling at the chloro position, nucleophilic aromatic substitution at the fluoro position) that are not simultaneously available in mono-substituted analogs. Procurement teams benefit from multi-supplier competition on price and guaranteed 90–98% purity, enabling cost-effective scale-up from milligram library synthesis to gram-scale lead optimization.

Selectivity Profiling Panels Requiring Confirmed GPR35-Negative Benzamide Scaffolds

In screening cascades where GPR35 off-target activity is a known confounder—particularly in inflammation, metabolic disease, and cardiovascular target classes—the confirmed GPR35 inactivity of this compound [2] provides a validated negative control or scaffold starting point. Procurement of a pre-validated GPR35-inactive benzamide eliminates the need for in-house counter-screening, compressing hit-to-lead timelines relative to alternative benzamide building blocks for which GPR35 activity status is unknown or positive [4].

Quote Request

Request a Quote for N-(3-(1H-pyrrol-1-yl)propyl)-2-chloro-6-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.